Rupatadine fumarate
Overview
Description
Rupatadine Fumarate is a selective oral histamine H1-receptor antagonist that also exhibits platelet-activating factor (PAF) antagonist activity in vitro. It is indicated for use in allergic conditions such as seasonal allergic rhinitis (SAR), perennial allergic rhinitis (PAR), and chronic idiopathic urticaria (CIU) in patients aged 12 years and older. Clinical trials have demonstrated its efficacy and general tolerability, with a rapid onset of action and prolonged activity without significant effects on cognition, psychomotor function, or the cardiovascular system (Keam & Plosker, 2012).
Synthesis Analysis
The synthesis of Rupatadine involves a process starting with desloratadine and 5-Methylnicotinic acid, utilizing DCC and HOBT. Rupatadine amide is then reduced with sodium tetrahydroborate in the presence of trifluoroacetic acid, yielding Rupatadine Fumarate. This synthesis process improves the yield and purity of the product without the need for expensive and hypertoxic chemicals (Lu Li-xia, 2012).
Molecular Structure Analysis
The molecular structure of Rupatadine Fumarate and its impurities was characterized through spectral analysis, including 1H and 13C NMR data. The structure was identified as 8-Chloro-6, 11-dihydro-11-[1-[(5-methyl-3- pyridinyl)methyl]-4-piperidinylidene]-5Hbenzo[5, 6] cyclohepta [1, 2-b] pyridine fumarate, along with two impurities detailed in their structural composition (R. Chavakula et al., 2013).
Chemical Reactions and Properties
Rupatadine Fumarate exhibits pronounced susceptibility to oxidation, with degradation kinetics following pseudo-first-order at higher temperatures and a polynomial quadratic relationship at lower temperatures. The oxidative degradation product was identified as Rupatadine N-oxide, highlighting its chemical reactivity under oxidative conditions (Mona M. Amer et al., 2023).
Physical Properties Analysis
Rupatadine Fumarate's acid-base equilibria were investigated, revealing the potentiometric determination of pKa values in aqueous media. The study demonstrated the effects of surfactants on its protolytic equilibria, offering insights into its physical behavior in different environments (Marija R. Popović-Nikolić et al., 2018).
Chemical Properties Analysis
A stability-indicating high-performance thin-layer chromatographic (HPTLC) method developed for Rupatadine Fumarate analysis in bulk and tablet form provided insights into its chemical stability. The method demonstrated the drug's stability under various conditions, emphasizing its reliable chemical properties for pharmaceutical formulation (A. Shirkhedkar et al., 2008).
Scientific Research Applications
Allergic Rhinitis and Diabetes : Rupatadine fumarate combined with acupoint application is more effective and reduces symptoms in patients with allergic rhinitis and diabetes, making it a viable treatment option (Liu et al., 2022).
Treatment of Urticaria : It is an effective and safe treatment for chronic and acquired cold urticaria, warranting further clinical trials in different urticaria subtypes and higher doses (Nettis et al., 2013).
Perennial Allergic Rhinitis : In Korean patients, rupatadine fumarate effectively reduces morning and evening symptoms of perennial allergic rhinitis, with better efficacy in sneezing and rhinorrhea compared to bepotastine besilate (Won et al., 2021).
Non-sedating Antihistamine : As a non-sedating histamine H1-receptor antagonist and PAF inhibitor, rupatadine 10 mg does not impair car driving performance in healthy volunteers (Vuurman et al., 2007).
Pharmaceutical Development : A Quality by Design approach has been used to develop immediate-release Rupatadine fumarate 10 mg tablets by direct compression (Henríquez et al., 2019).
Impurity Characterization : Research has identified and characterized new impurities in rupatadine fumarate, providing insights for drug development (Chavakula et al., 2013).
Bioequivalence Studies : Studies have shown that rupatadine fumarate capsule and tablet are bioequivalent in Chinese healthy volunteers (Cheng Jian-ling, 2008).
Analytical Methods : Various analytical methods, such as HPTLC and HPLC-MS, have been developed for the estimation and analysis of Rupatadine Fumarate in different forms (Shaiba et al., 2011; Shirkhedkar et al., 2008; Wang et al., 2009).
Symptomatic Treatment : Rupanase 10®, containing rupatadine fumarate, is used as a symptomatic treatment for allergic rhinitis and urticaria in adults and adolescents (Lambert, 2015).
Pharmacokinetics and Transport Studies : Various studies have investigated the pharmacokinetics of rupatadine fumarate tablets in healthy volunteers, and its transport in Caco-2 cells (Liu Ze-yuan, 2010; Yang Jing, 2013).
Safety And Hazards
properties
IUPAC Name |
(E)-but-2-enedioic acid;13-chloro-2-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3.C4H4O4/c1-18-13-19(16-28-15-18)17-30-11-8-20(9-12-30)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-29-26(21)25;5-3(6)1-2-4(7)8/h2-3,6-7,10,13-16H,4-5,8-9,11-12,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLCDXVHQWMSU-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CN=C1)CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rupatadine fumarate | |
CAS RN |
182349-12-8 | |
Record name | Rupatadine fumarate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=182349-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rupatadine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182349128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-but-2-enedioic acid;8-chloro-11-[1-[(5-methylpyridin-3-yl)methyl]piperidin-4-ylidene]-5,6-dihydrobenzo[1,2]cyclohepta[2,4-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RUPATADINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XJ6OT32M93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.